Trimethyl phosphonoformate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl dimethoxyphosphorylformate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O5P/c1-7-4(5)10(6,8-2)9-3/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITRIUYHBVKBDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)P(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185073 |

Source

|

| Record name | Trimethyl phosphonoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31142-23-1 |

Source

|

| Record name | Trimethyl phosphonoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031142231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl phosphonoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl Phosphonoformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl phosphonoformate, a key organophosphorus compound, and its derivatives are of significant interest in medicinal chemistry, particularly for their potential antiviral properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It details a robust synthetic protocol based on the Michaelis-Arbuzov reaction, outlines a multi-technique approach for structural elucidation and purity assessment, and offers insights into the underlying chemical principles. This document is intended to serve as a practical resource for researchers engaged in the synthesis of phosphonates and the development of novel therapeutic agents.

Introduction: The Significance of this compound

Phosphonates are a class of organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. This structural motif imparts unique chemical and biological properties, making them valuable building blocks in drug discovery. This compound is a precursor to phosphonoformic acid (foscarnet), an antiviral drug used to treat herpesvirus infections, including cytomegalovirus (CMV) retinitis in immunocompromised individuals.[1][2] The therapeutic efficacy of foscarnet stems from its ability to inhibit viral DNA polymerase.[2] The synthesis of high-purity this compound is therefore a critical first step in the production of this important antiviral agent and related research compounds.

This guide provides a detailed methodology for the synthesis of this compound via the Michaelis-Arbuzov reaction, a cornerstone of C-P bond formation. Furthermore, it presents a comprehensive characterization workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to ensure the structural integrity and purity of the synthesized product.

Synthesis of this compound via the Michaelis-Arbuzov Reaction

The synthesis of this compound is efficiently achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide to form a phosphonium intermediate, which then undergoes dealkylation to yield the corresponding phosphonate. In the case of this compound, trimethyl phosphite is reacted with a suitable methyl haloformate.

Reaction Mechanism

The reaction proceeds in two main steps:

-

Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of trimethyl phosphite attacks the electrophilic carbonyl carbon of the methyl chloroformate. This results in the formation of a tetrahedral intermediate.

-

Dealkylation: The chloride ion, a good leaving group, is displaced, and a subsequent rearrangement involving the transfer of a methyl group from the phosphite moiety to the chloride ion occurs. This step is typically the rate-determining step and is often facilitated by heating.

The overall transformation results in the formation of this compound and methyl chloride as a byproduct.

Sources

An In-depth Technical Guide to Trimethyl Phosphonoformate: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of trimethyl phosphonoformate, a key organophosphorus compound with significant relevance in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its chemical properties, structure, synthesis, and critical applications.

Introduction: The Significance of Phosphonates in Medicinal Chemistry

Phosphonates, as structural analogues of phosphates, play a crucial role in modern drug design. Their inherent stability and ability to mimic the transition states of enzymatic reactions make them valuable pharmacophores. This compound, a triester of phosphonoformic acid (foscarnet), has emerged as a compound of interest, primarily as a prodrug candidate for delivering the potent antiviral agent, foscarnet.[1][2] Understanding the nuanced chemical properties and structural features of this compound is paramount for its effective utilization in the synthesis of novel therapeutic agents.

Molecular Structure and Chemical Identity

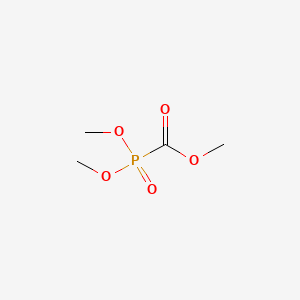

This compound is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a methoxycarbonyl group and two other methoxy groups.

IUPAC Name: methyl dimethoxyphosphorylformate[3] Molecular Formula: C₄H₉O₅P[3] CAS Number: 31142-23-1[3]

The three-dimensional arrangement of the atoms around the phosphorus center is tetrahedral. The presence of the electron-withdrawing carbonyl group significantly influences the electronic environment of the phosphorus atom and the reactivity of the molecule.

Caption: Ball-and-stick model of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 168.08 g/mol | [3] |

| Density | 1.254 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.423 | [4] |

| XLogP3 | -0.3 | [3] |

These properties indicate that this compound is a relatively dense liquid with low lipophilicity.

Synthesis and Purification

The primary synthetic route to this compound and other phosphonoformate triesters is the Michaelis-Arbuzov reaction.[5] This reaction provides a reliable and efficient method for the formation of the carbon-phosphorus bond.

Reaction Scheme:

Caption: Michaelis-Arbuzov synthesis of this compound.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with trimethyl phosphite.

-

Addition of Reagent: Methyl chloroformate is added dropwise to the trimethyl phosphite at a controlled temperature, typically with cooling to manage the exothermic reaction.

-

Reaction Progression: The reaction mixture is then heated to drive the reaction to completion. The progress can be monitored by techniques such as ³¹P NMR spectroscopy.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The byproduct, methyl chloride, is a gas and evolves from the reaction mixture. The crude product is then purified by vacuum distillation to yield pure this compound.

The purity of the final product should be assessed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the two types of methoxy protons. |

| ¹³C NMR | Resonances for the methoxy carbons and the carbonyl carbon. |

| ³¹P NMR | A characteristic singlet in the phosphonate region. |

| IR Spectroscopy | Strong absorption bands for the P=O and C=O stretching vibrations. |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns. |

Chemical Reactivity and Stability

The chemical reactivity of this compound is dominated by the susceptibility of the ester linkages to hydrolysis. This property is central to its application as a prodrug.

Hydrolysis

The hydrolysis of phosphonoformate esters is a complex process that can proceed through different pathways depending on the reaction conditions, such as pH.[6][7][8] The hydrolysis can lead to the cleavage of either the P-O-C or the C-O-C ester bonds, resulting in a mixture of products.[6]

The stability of phosphonate esters can be influenced by enzymatic catalysis.[9] For instance, esterases present in biological systems can facilitate the hydrolysis of the ester groups, releasing the active drug.[10] The rate of this hydrolysis can be tuned by modifying the ester groups, allowing for controlled drug release.[10]

Caption: Stepwise hydrolysis of this compound to Foscarnet.

Applications in Drug Development

The primary application of this compound in drug development is as a prodrug of foscarnet.[11] Foscarnet is a potent antiviral drug used in the treatment of cytomegalovirus (CMV) retinitis in immunocompromised patients, as well as herpes simplex virus (HSV) infections.[1][2][12] However, foscarnet suffers from poor oral bioavailability due to its high polarity.

By masking the polar phosphonate and carboxylate groups as methyl esters, this compound exhibits increased lipophilicity, which can potentially improve its membrane permeability and oral absorption.[10] Once absorbed, it is anticipated that cellular esterases will hydrolyze the ester groups to release the active drug, foscarnet, intracellularly.[5][11] This prodrug strategy aims to overcome the pharmacokinetic limitations of foscarnet and enhance its therapeutic efficacy.

Phosphonoformate derivatives have been shown to act as inhibitors of viral DNA polymerases.[13] Foscarnet itself is a non-competitive inhibitor of the pyrophosphate binding site of viral DNA polymerase.[2] Esters of phosphonoformic acid, like this compound, are designed to be biotransformed into the active acid to exert their antiviral effects.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.[14][15]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[14]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug development. Its role as a prodrug of the antiviral agent foscarnet highlights the importance of understanding its chemical properties, synthesis, and reactivity. The ability to chemically modify phosphonates to improve their pharmacokinetic profiles represents a powerful strategy in medicinal chemistry. Further research into the enzymatic and chemical hydrolysis of this compound and other phosphonate esters will undoubtedly lead to the development of more effective and targeted therapeutic agents.

References

-

PubChem. This compound | C4H9O5P | CID 451443. [Link]

-

Journal of Chemical Technology and Biotechnology. Development of a method of synthesis of trimethyl ester of phosphonacetic acid. [Link]

-

Semantic Scholar. Synthesis of esters of phosphonoformic acid and their antiherpes activity. [Link]

- Google Patents. US5072032A - Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid.

-

PMC. Prodrugs of phosphonates and phosphates: crossing the membrane barrier. [Link]

-

Journal of the Chemical Society, Chemical Communications. Hydrolysis of phosphonoformate esters: product distribution and reactivity patterns. [Link]

-

ResearchGate. Metabolic properties of phosphonate esters. [Link]

-

MDPI. The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]

-

PubMed. Metal-cation-mediated hydrolysis of phosphonoformate diesters: chemoselectivity and catalysis(1). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0259237). [Link]

-

PubMed. Synthesis of esters of phosphonoformic acid and their antiherpes activity. [Link]

-

PubChem. Trimethyl phosphonoacetate | C5H11O5P | CID 80029. [Link]

-

PubMed. Antiviral activity of phosphonoformate on rotavirus transcription and replication. [Link]

-

PubMed. Gas chromatography-mass spectrometry assay of the (18)o enrichment of water as trimethyl phosphate. [Link]

-

PubMed. Phosphonoformate: a minimal transition state analogue inhibitor of the fosfomycin resistance protein, FosA. [Link]

-

PMC. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. [Link]

-

Wikipedia. Trimethyl phosphate. [Link]

-

ResearchGate. Fourier transform infrared spectroscopy spectra of trimethyl phosphate... [Link]

-

BMRB. Trimethyl Phosphate - bmse000774 - Data. [Link]

-

NIST WebBook. Phosphoric acid, trimethyl ester. [Link]

-

ACS Publications. Synthesis of esters of phosphonoformic acid and their antiherpes activity. [Link]

-

NIST WebBook. Phosphoric acid, trimethyl ester. [Link]

-

NIST WebBook. Phosphoric acid, trimethyl ester. [Link]

-

ResearchGate. Base Hydrolysis of Coordinated Trimethyl Phosphate. [Link]

-

PubChem. Foscarnet | CH3O5P | CID 3415. [Link]

-

Wikipedia. Foscarnet. [Link]

-

PubMed. The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]

-

ResearchGate. Gas Chromatography–Mass Spectrometry Assay of the 18O Enrichment of Water as Trimethyl Phosphate. [Link]

-

PubMed. Antiviral effects of phosphonoformate (PFA, foscarnet sodium). [Link]

Sources

- 1. Foscarnet | CH3O5P | CID 3415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Foscarnet - Wikipedia [en.wikipedia.org]

- 3. This compound | C4H9O5P | CID 451443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 31142-23-1 [chemicalbook.com]

- 5. Synthesis of esters of phosphonoformic acid and their antiherpes activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis of phosphonoformate esters: product distribution and reactivity patterns - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Metal-cation-mediated hydrolysis of phosphonoformate diesters: chemoselectivity and catalysis(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Antiviral effects of phosphonoformate (PFA, foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiviral activity of phosphonoformate on rotavirus transcription and replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. tcichemicals.com [tcichemicals.com]

Trimethyl Phosphonoformate: A Mechanistic Deep Dive into Viral Polymerase Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the mechanism of action of trimethyl phosphonoformate, a prodrug of the potent antiviral agent Foscarnet (phosphonoformic acid). We will dissect its molecular interactions with viral polymerases, detail the self-validating experimental workflows used to characterize its activity, and explore the clinical implications of its pharmacokinetic profile and resistance mechanisms. This document is intended for researchers, virologists, and drug development professionals seeking a detailed understanding of this critical non-nucleoside reverse transcriptase and DNA polymerase inhibitor.

Core Mechanism: A Pyrophosphate Mimic That Halts Viral Replication

This compound itself is biologically inactive. Following administration, it undergoes rapid hydrolysis in vivo to its active form, phosphonoformic acid (PFA), commercially known as Foscarnet. The entire antiviral activity is attributable to PFA.

The Molecular Target: Viral DNA Polymerases and Reverse Transcriptases

At the heart of viral replication lies the polymerase, an enzyme that synthesizes new viral genetic material—DNA from a DNA or RNA template, or RNA from an RNA template.[1] This process involves the sequential addition of deoxynucleotide triphosphates (dNTPs) to a growing nucleic acid chain. A critical step in this polymerization is the cleavage of a pyrophosphate (PPi) molecule from the incoming dNTP, which provides the energy for the phosphodiester bond formation and allows the chain to be elongated.

The Mode of Inhibition: Competitive Blockade at the Pyrophosphate Site

Foscarnet is a structural analog of the pyrophosphate molecule.[2][3] This structural mimicry is the foundation of its mechanism. Unlike nucleoside analogs, Foscarnet does not require intracellular phosphorylation or activation to exert its effect.[4] It directly targets the viral polymerase enzyme.

The mechanism proceeds as follows:

-

Binding: Foscarnet binds reversibly to a specific, non-substrate binding site on the viral polymerase.[2] This site is the pyrophosphate binding pocket, which is transiently occupied by the PPi molecule immediately after nucleotide incorporation.[5][6]

-

Blockade: By occupying this pocket, Foscarnet physically obstructs the cleavage of PPi from the next incoming dNTP.[2]

-

Chain Termination: Without the PPi cleavage, the dNTP cannot be successfully incorporated into the growing viral DNA chain, and the elongation process is immediately halted.[2]

Crystal structure studies have provided a more nuanced view, revealing that PFA traps the polymerase in a closed, untranslocated state, effectively stalling the enzyme and preventing further replication.[7][8]

Selective Toxicity: Exploiting Viral Enzyme Differences

A key feature of a successful antiviral is its ability to target the virus without harming the host. Foscarnet exhibits this selectivity. It inhibits viral polymerases at concentrations 100-fold lower than those required to inhibit human cellular DNA polymerases.[2] This differential affinity is attributed to subtle structural differences between the pyrophosphate binding sites of viral and human polymerases, allowing for a therapeutic window where viral replication can be suppressed with minimal impact on host cell division.

A Self-Validating Workflow for Mechanistic Characterization

To rigorously validate the mechanism of action for a polymerase inhibitor like Foscarnet, a multi-step, self-validating experimental approach is essential. This process moves from the isolated molecular target to a complex cellular system, with each step providing causal evidence for the next.

Step 1: Biochemical Assay - Proving Direct Target Engagement

-

Expertise & Causality: The primary scientific question is: Does the compound directly inhibit the viral polymerase? Answering this requires isolating the enzyme from all other cellular variables. A biochemical assay provides this direct proof-of-concept and allows for the determination of the compound's intrinsic potency. Failure at this stage would suggest the compound's cellular effect is indirect, perhaps by targeting a host factor or another viral protein.

-

Trustworthiness (Self-Validation): The protocol includes a "no enzyme" control to ensure the signal is dependent on polymerase activity and a "no inhibitor" (vehicle) control to establish a baseline for 100% activity.

-

Reagent Preparation:

-

Purify recombinant viral polymerase (e.g., CMV UL54) using established protein expression systems.

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 4% glycerol).

-

Synthesize or purchase a fluorescently-labeled DNA primer-template hybrid (e.g., a hairpin template with a single-stranded overhang).

-

Prepare a stock solution of the four dNTPs.

-

Serially dilute Foscarnet in the reaction buffer across a wide concentration range (e.g., 0.01 µM to 1000 µM).

-

-

Assay Execution:

-

In a 384-well microplate, add the reaction buffer, primer-template DNA, and the serially diluted Foscarnet or vehicle control (DMSO).

-

Initiate the reaction by adding the purified viral polymerase.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding EDTA to chelate the Mg²⁺ ions necessary for polymerase activity.

-

Measure the fluorescence signal. As the polymerase extends the primer, the local environment of the fluorophore changes, leading to a quantifiable change in fluorescence polarization or intensity.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the Foscarnet concentration.

-

Fit the data to a four-parameter logistic regression model to determine the IC₅₀ (the concentration at which 50% of enzyme activity is inhibited).[9]

-

Step 2 & 3: Cellular Assays - Validating Efficacy and Safety

-

Expertise & Causality: An active compound in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid efflux. Conversely, a compound might be cytotoxic, killing the host cells and thus indirectly stopping viral replication. Therefore, we must run antiviral efficacy and cytotoxicity assays in parallel. This dual approach allows us to determine if the compound can access its intracellular target to inhibit the virus at concentrations that are non-lethal to the host cell.

-

Trustworthiness (Self-Validation): The plaque reduction assay includes an "uninfected" control to ensure plaques are virus-dependent and a "virus + vehicle" control for baseline plaque counts. The cytotoxicity assay includes a "no drug" control to establish baseline cell viability.

-

Cell Seeding: Seed a confluent monolayer of a susceptible host cell line (e.g., human foreskin fibroblasts for CMV) in 6-well plates.

-

Infection: Infect the cell monolayers with a standardized amount of virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Treatment: Immediately after infection, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of Foscarnet or vehicle control. The semi-solid medium prevents new viruses from spreading through the liquid medium, ensuring that areas of cell death (plaques) are localized to the initial infection sites.

-

Incubation: Incubate the plates for a period sufficient for plaques to form (e.g., 7-14 days for CMV).

-

Visualization & Counting: Fix the cells (e.g., with formaldehyde), remove the overlay, and stain the cell monolayer with a dye like crystal violet, which stains living cells. Plaques will appear as clear, unstained zones.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the vehicle control and determine the EC₅₀ (the concentration that inhibits plaque formation by 50%).[10]

-

Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

-

Treatment: Add serial dilutions of Foscarnet to the wells and incubate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Readout: Measure the absorbance of the purple solution at ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (the concentration that reduces cell viability by 50%).[11]

Data Synthesis: The Selectivity Index

The ultimate measure of a drug's potential is its Selectivity Index (SI) , calculated as SI = CC₅₀ / EC₅₀ . A higher SI value indicates a wider margin between the concentration needed for antiviral activity and the concentration that causes host cell toxicity, signifying a more promising therapeutic candidate.

| Parameter | Description | Typical Value (Foscarnet vs. CMV) | Rationale |

| IC₅₀ | Inhibitory Concentration, 50% | ~1.0 µM | Measures direct potency against the isolated viral polymerase. |

| EC₅₀ | Effective Concentration, 50% | ~50-100 µM | Measures efficacy in a cellular context; value is higher due to cellular barriers. |

| CC₅₀ | Cytotoxic Concentration, 50% | >400 µM | Measures toxicity to the host cell. |

| SI | Selectivity Index (CC₅₀/EC₅₀) | >4-8 | Quantifies the therapeutic window; a higher value is better. |

Clinical Considerations: Pharmacokinetics & Resistance

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Foscarnet is crucial for its clinical application.

-

Administration: It has very poor oral bioavailability and is therefore administered intravenously.[2][12]

-

Metabolism: Foscarnet is not significantly metabolized by the liver, which minimizes drug-drug interactions via the cytochrome P450 system.[2][13]

-

Excretion: The drug is eliminated almost entirely by the kidneys through glomerular filtration and tubular secretion.[2][12] Dosage must be adjusted in patients with renal impairment.

-

Distribution: A portion of the administered dose is deposited in bone and cartilage, leading to a long terminal half-life.[2][12]

| Pharmacokinetic Parameter | Value | Clinical Implication |

| Bioavailability (Oral) | < 20% | Requires intravenous administration. |

| Metabolism | Negligible | Low potential for metabolic drug interactions.[2] |

| Primary Excretion Route | Renal | Dose adjustment is critical in renal insufficiency.[12] |

| Plasma Half-life | ~3-4 hours | Requires frequent dosing or continuous infusion.[12] |

| Protein Binding | 14-17% | Low protein binding allows for a high fraction of active drug.[12] |

Mechanisms of Viral Resistance

As with any antimicrobial agent, prolonged use can lead to the selection of resistant viral strains.[14]

-

The Genetic Basis: Resistance to Foscarnet is conferred by specific point mutations within the viral DNA polymerase gene (e.g., UL54 in CMV, pol in HSV).[15]

-

The Molecular Effect: These mutations alter the conformation of the pyrophosphate binding pocket, reducing the affinity of Foscarnet for its target site without completely abolishing the polymerase's natural function.

-

Lack of Cross-Resistance: Importantly, because Foscarnet's mechanism and binding site are distinct from those of nucleoside analogs (like Ganciclovir), Foscarnet remains a viable treatment option for infections caused by viruses that have become resistant to those agents through mutations in viral kinases (e.g., UL97 in CMV).[2][15]

Conclusion

This compound, through its active form Foscarnet, represents a cornerstone of antiviral therapy, particularly for immunocompromised patients. Its mechanism as a direct-acting pyrophosphate analog provides a powerful tool against a range of DNA viruses. By selectively inhibiting viral polymerases at the pyrophosphate binding site, it effectively halts replication without the need for intracellular activation, a key advantage over nucleoside analogs. The rigorous, multi-step experimental workflow—from biochemical validation to cellular efficacy and safety profiling—provides a robust framework for understanding its activity and for the development of future polymerase inhibitors. Its distinct resistance profile ensures its continued importance in an era of evolving viral threats.

References

- UpToD

- ChemicalBook. (n.d.). A broad inhibitor of viral DNA polymerases---Foscarnet.

- Patsnap Synapse. (2024).

- News-Medical.Net. (2024).

- YouTube. (2024). Pharmacology of Foscarnet ; Clinical uses, Antiviral activity, Mechanism of action, Side effects.

- Sudo, M. et al. (1994).

- Hogg, M. et al. (2011). Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase. PMC - NIH.

- Goldsmith, D. R. & Keating, M. R. (n.d.). Foscarnet.

- Klintmalm, G. et al. (1985). Clinical experiences with phosphonoformate (foscarnet)

- Yasmin, F. et al. (2021). A review: Mechanism of action of antiviral drugs. PMC - PubMed Central.

- PubChem - NIH. (n.d.). Foscarnet.

- Oberg, B. (1989).

- Stridh, S. (1983). Mode of Interference of Trisodium Phosphonoformate (INN: Foscarnet Sodium), With Influenza Virus mRNA Synthesis. PubMed.

- Nordenfelt, E. et al. (1981). Inhibition of hepatitis-B-virus DNA polymerase by phosphonoformate: studies on its mode of action. PubMed.

- Ritschel, W. A. et al. (1985). Pharmacokinetics of PFA (trisodium phosphonoformate) after i.v. and p.o. administration to beagle dogs and rabbits. PubMed.

- Eltahla, A. A. et al. (2021). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. PMC - PubMed Central.

- Gong, E. Y. et al. (2013). Cell-based antiviral assays for screening and profiling inhibitors against dengue virus. Methods in Molecular Biology.

- American Society for Microbiology. (n.d.). Alkylglycerol Prodrugs of Phosphonoformate Are Potent In Vitro Inhibitors of Nucleoside-Resistant Human Immunodeficiency Virus Type 1 and Select for Resistance Mutations That Suppress Zidovudine Resistance. Antimicrobial Agents and Chemotherapy.

- Kirby, B. et al. (2016). Pharmacokinetics, metabolism and excretion of radiolabeled fostemsavir administered with or without ritonavir in healthy male subjects. PubMed.

- ResearchGate. (n.d.).

- PubMed. (n.d.).

- Chou, S. et al. (2003). Resistance of Human Cytomegalovirus to Antiviral Drugs. PMC - PubMed Central.

- Schang, L. M. (2009). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH.

- MDPI. (2022). Progression of Antiviral Agents Targeting Viral Polymerases.

- Chrisp, P. & Clissold, S. P. (1992). Clinical pharmacology: foscarnet. PubMed.

- Hogg, M. et al. (2011). Phosphonoformic acid inhibits viral replication by trapping the closed form of the DNA polymerase. PubMed.

- ResearchGate. (2025). Antiviral Chemistry & Chemotherapy's Current Antiviral Agents FactFile (2nd Edition): DNA Viruses.

- MDPI. (2023).

- ACS Publications. (2018). Inhibitors of Influenza A Virus Polymerase. ACS Infectious Diseases.

- ResearchGate. (n.d.). Mechanisms of Resistance to Antiviral Agents.

- Tsai, A. et al. (2017). Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Polymerase activity and mechanisms of action of nucleotide analogs. PubMed Central.

- Gnann, J. W. Jr. & Whitley, R. J. (2017).

- ResearchGate. (n.d.). Evaluation of antiviral activity using cell-based assay.

- JoVE. (2022).

Sources

- 1. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UpToDate 2018 [doctorabad.com]

- 3. youtube.com [youtube.com]

- 4. A broad inhibitor of viral DNA polymerases---Foscarnet_Chemicalbook [chemicalbook.com]

- 5. Antiviral activity of phosphonoformate on rotavirus transcription and replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphonoformic acid inhibits viral replication by trapping the closed form of the DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Polymerase activity and mechanisms of action of nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-based antiviral assays for screening and profiling inhibitors against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Clinical pharmacology: foscarnet [pubmed.ncbi.nlm.nih.gov]

- 14. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Resistance of Human Cytomegalovirus to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrophosphate Mimic: A Technical Chronicle of Phosphonoformate Compounds in Antiviral Therapy

This guide provides an in-depth exploration of the discovery, history, and core scientific principles of phosphonoformate compounds, with a primary focus on foscarnet, a landmark antiviral agent. Tailored for researchers, scientists, and drug development professionals, this document navigates the journey from early organophosphorus chemistry to the compound's establishment as a critical therapeutic option in virology.

Genesis: From 19th Century Chemistry to a 20th Century Antiviral

The story of phosphonoformate is rooted in the foundational explorations of organophosphorus chemistry during the 19th century. While the precise initial synthesis of phosphonoformic acid is not definitively documented in readily available literature, the period saw a burgeoning interest in the synthesis of organophosphorus compounds. French chemist Paul Thénard is credited with the first observation of a compound with a carbon-phosphorus bond in 1845.[1] This era of chemical discovery, marked by the work of chemists like August Wilhelm Hofmann and August Michaelis, laid the essential groundwork for the later synthesis and characterization of a vast array of organophosphorus molecules, including phosphonates.[2] The early 20th century continued this trajectory, with significant advancements in the synthesis of compounds like triethyl phosphate.[3][4]

However, it was not until the latter half of the 20th century that the biological significance of a simple organophosphorus compound, trisodium phosphonoformate, would be unveiled. The pivotal moment in the history of phosphonoformate as a therapeutic agent arrived in 1978 with a seminal publication in Science by a team of Swedish scientists including Erik Helgstrand and Bo Öberg.[2] Their research demonstrated that trisodium phosphonoformate selectively inhibited the DNA polymerase of herpesviruses.[2] This discovery marked a paradigm shift, introducing a novel, non-nucleoside analog mechanism for antiviral activity and setting the stage for the development of foscarnet (the commercially available form of phosphonoformate).

Mechanism of Action: A Tale of Molecular Mimicry

Phosphonoformate's efficacy as an antiviral agent lies in its elegant and highly specific mechanism of action: it acts as a non-competitive inhibitor of viral DNA polymerases by mimicking the pyrophosphate molecule.[5][6]

During viral DNA replication, DNA polymerase catalyzes the incorporation of deoxynucleoside triphosphates (dNTPs) into the growing DNA chain. This process involves the cleavage of a pyrophosphate (PPi) molecule from the dNTP. Foscarnet's structure closely resembles that of pyrophosphate, allowing it to bind to the pyrophosphate-binding site on the viral DNA polymerase.[5] This binding event physically obstructs the cleavage of PPi from the incoming dNTP, thereby halting the elongation of the viral DNA chain.[6]

A key advantage of this mechanism is its direct action on the viral polymerase, which circumvents the need for intracellular activation by viral or cellular kinases—a requirement for many nucleoside analog antivirals like acyclovir.[7] This makes foscarnet effective against viral strains that have developed resistance to nucleoside analogs through mutations in their thymidine kinase genes.

The following diagram illustrates the inhibitory action of phosphonoformate on viral DNA polymerase.

Caption: Inhibition of viral DNA polymerase by phosphonoformate.

Key Experimental Protocols: Validating Antiviral Activity

The evaluation of phosphonoformate's antiviral activity relies on robust and reproducible in vitro assays. The following protocols are foundational for assessing the efficacy of phosphonoformate and its analogs against herpesviruses.

Plaque Reduction Assay for Herpes Simplex Virus (HSV)

This assay is a gold standard for quantifying the ability of an antiviral compound to inhibit the cytopathic effect (CPE) of a virus, specifically the formation of plaques (localized areas of cell death) in a cell monolayer.

Principle: This method quantifies the reduction in the number of viral plaques formed in the presence of the test compound compared to a virus-only control. The 50% effective concentration (EC50) is determined as the concentration of the compound that reduces the plaque number by 50%.

Step-by-Step Methodology:

-

Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well or 12-well plates to form a confluent monolayer overnight.[8]

-

Virus Infection: Aspirate the culture medium and infect the cell monolayers with a dilution of HSV-1 or HSV-2 calculated to produce 20-50 plaques per well.[8] Allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: Prepare serial dilutions of phosphonoformate in culture medium. After the viral adsorption period, remove the inoculum and overlay the cell monolayers with the medium containing the different concentrations of the compound.[9] Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

-

Incubation: Incubate the plates for 2-3 days at 37°C in a humidified CO2 incubator until plaques are visible.

-

Plaque Visualization and Counting: Aspirate the overlay medium and stain the cells with a crystal violet solution. Gently wash the plates with water to remove excess stain. Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value can be determined by regression analysis.

Self-Validating System:

-

Positive Control: A known anti-HSV compound (e.g., acyclovir) should be tested in parallel to validate the assay's sensitivity.

-

Negative Control: A vehicle control (e.g., DMSO, if used to dissolve the compound) should be included to ensure the solvent does not affect viral replication or cell viability.

-

Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT or CCK-8 assay) must be performed on uninfected cells to determine the 50% cytotoxic concentration (CC50).[9] The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

Antiviral Assay for Human Cytomegalovirus (CMV)

Due to the slower replication cycle of CMV, a yield reduction assay or a quantitative PCR-based assay is often employed.

Principle: This method measures the inhibition of viral replication by quantifying the amount of viral DNA produced in the presence of the antiviral compound.

Step-by-Step Methodology:

-

Cell Seeding: Seed human foreskin fibroblasts (HFFs) or another permissive cell line in 24-well plates to form a confluent monolayer.

-

Compound Pre-treatment (Optional but recommended): Pre-treat the cells with various concentrations of phosphonoformate for 2-4 hours before infection.

-

Virus Infection: Infect the cells with a low multiplicity of infection (MOI) of a CMV strain (e.g., AD169).

-

Post-Infection Treatment: After a 2-hour adsorption period, remove the viral inoculum and add fresh medium containing the respective concentrations of phosphonoformate.

-

Incubation: Incubate the plates for 5-7 days, or until significant CPE is observed in the virus control wells.

-

Quantification of Viral DNA: Harvest the supernatant or the cell lysate. Extract the viral DNA and quantify the number of viral genomes using a validated quantitative PCR (qPCR) assay targeting a specific CMV gene (e.g., UL54).[10]

-

Data Analysis: Determine the EC50 by calculating the concentration of phosphonoformate that reduces the viral DNA yield by 50% compared to the virus control.

The following diagram outlines the general workflow for in vitro antiviral testing.

Caption: A generalized workflow for in vitro antiviral assays.

Structure-Activity Relationship (SAR) and Clinical Significance

The antiviral activity of phosphonoformate is highly dependent on its specific chemical structure. Studies have shown that all three acidic groups of phosphonoformic acid must be free for optimal activity at the enzyme level.[6] Esterification of these groups generally leads to a loss of direct inhibitory activity against the isolated viral DNA polymerase.[6] However, certain esters can act as prodrugs, undergoing biotransformation in vivo to release the active phosphonoformate.[6]

The clinical utility of foscarnet lies in its broad-spectrum activity against herpesviruses, including cytomegalovirus (CMV), herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV), as well as its activity against human immunodeficiency virus (HIV) reverse transcriptase.[11] It is particularly valuable for the treatment of acyclovir-resistant HSV infections and ganciclovir-resistant CMV infections, especially in immunocompromised individuals such as those with AIDS or transplant recipients.[10][11]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Foscarnet EC50 (HSV-1) | Varies by strain and assay | [6] |

| Foscarnet EC50 (CMV) | Varies by strain and assay | [12] |

| Plasma Half-life | ~3-4 hours | [11] |

| Protein Binding | 14-17% | [11] |

| Primary Route of Excretion | Renal (unchanged) | [11] |

Conclusion

From its origins in the foundational period of organophosphorus chemistry to its establishment as a vital antiviral therapeutic, the journey of phosphonoformate exemplifies the synergy of chemical synthesis and biological discovery. Its unique mechanism of action as a pyrophosphate mimic provides a crucial alternative in the face of growing antiviral resistance. The experimental protocols detailed herein represent the cornerstones of its preclinical evaluation, underscoring the importance of rigorous, well-controlled in vitro studies in the development of antiviral agents. For the contemporary researcher, the story of phosphonoformate serves as both a historical lesson and a continuing inspiration for the discovery of novel antiviral strategies.

References

- Chambers, J. E. (1992). A brief history of the study of organophosphorus compounds.

-

Helgstrand, E., Eriksson, B., Johansson, N. G., Lannerö, B., Larsson, A., Misiorny, A., ... & Öberg, B. (1978). Trisodium phosphonoformate, a new antiviral compound. Science, 201(4358), 819-821. [Link]

-

Petroianu, G. A. (2009). History of organophosphate synthesis: the very early days. Pharmazie, 64(4), 269-275. [Link]

-

Petroianu, G. A. (2010). History of organophosphate synthesis: the very early days. Pharmazie, 65(4), 306-311. [Link]

- Quin, L. D. (2014). The Development of Organic Phosphorus Chemistry: Discoveries of the Nineteenth Century. Nova Science Publishers.

-

Koźniewski, M., & Bąchor, R. (2022). History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. International Journal of Molecular Sciences, 23(19), 11833. [Link]

-

Costa, L. G. (2018). Organophosphorus Compounds at 80: Some Old and New Issues. Toxicological Sciences, 162(1), 1-13. [Link]

-

Öberg, B. (1982). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Pharmacology & therapeutics, 19(3), 387-415. [Link]

-

Koshida, R., Cox, S., Harmenberg, J., Gilljam, G., & Wahren, B. (1989). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. Antimicrobial agents and chemotherapy, 33(6), 778-783. [Link]

- ERIKSSON, B., & ÖBERG, B. (1979). Characteristics of herpesvirus mutant resistant to phosphonoformate. Antimicrobial agents and chemotherapy, 15(6), 758-762.

-

Chen, Y., et al. (2023). Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. BMC Infectious Diseases, 23(1), 1-10. [Link]

-

Atrium Health. (2025). GUIDANCE FOR PREVENTION AND TREATMENT OF CYTOMEGALOVIRUS (CMV) in Stem Cell Transplant Recipients at Atrium Health. [Link]

-

Metafuni, E., et al. (2018). Foscarnet treatment of cytomegalovirus infection in haploidentical or unrelated donor transplants. Bone marrow transplantation, 53(12), 1560-1566. [Link]

-

Noren, J. O., Helgstrand, E., Johansson, N. G., Misiorny, A., & Stening, G. (1983). Synthesis of esters of phosphonoformic acid and their antiherpes activity. Journal of medicinal chemistry, 26(2), 244-247. [Link]

-

Kong, X. F., et al. (1989). Synthesis and antiviral activity of phosphonoacetic and phosphonoformic acid esters of 5-bromo-2'-deoxyuridine and related pyrimidine nucleosides and acyclonucleosides. Journal of medicinal chemistry, 32(5), 1047-1054. [Link]

-

Greninger, A. (2024). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. American Society for Microbiology. [Link]

-

Dr. Oracle. (2025). What are the recommended testing and treatment protocols for Cytomegalovirus (CMV) infection? [Link]

- Wagstaff, A. J., & Bryson, H. M. (1994). Foscarnet. Drugs, 48(2), 199-226.

-

Garikapati, S. N. M., & Jesse, M. T. (2025). Foscarnet. In StatPearls. StatPearls Publishing. [Link]

-

Drugs.com. (2025). Foscarnet Dosage. [Link]

- U.S. Patent No. 5,072,032. (1991). Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid.

-

El-Amine, R., et al. (2013). How I treat resistant cytomegalovirus infection in hematopoietic cell transplantation recipients. Blood, The Journal of the American Society of Hematology, 121(1), 21-30. [Link]

-

Piras, M. C., et al. (2022). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Molecules, 27(19), 6296. [Link]

-

Döhner, K., et al. (2019). Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves. Bio-protocol, 9(23), e3451. [Link]

Sources

- 1. History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. novapublishers.com [novapublishers.com]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. History of organophosphate synthesis: the very early days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral effects of phosphonoformate (PFA, foscarnet sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of esters of phosphonoformic acid and their antiherpes activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

Trimethyl phosphonoformate CAS number and synonyms

An In-Depth Technical Guide to Trimethyl Phosphonoformate: Synthesis, Properties, and Therapeutic Potential

Abstract

This compound, a key organophosphorus compound, serves as a critical precursor in the synthesis of antiviral agents, most notably Foscarnet (phosphonoformic acid). This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals. We will explore its chemical identity, including its CAS number and synonyms, detail its physicochemical properties, and outline a common synthetic methodology. The guide will further elucidate the compound's primary application as a synthetic intermediate and delve into the well-established mechanism of action of its active derivative, phosphonoformate, as a viral DNA polymerase inhibitor. This document aims to be a comprehensive resource, grounding its claims in authoritative references and presenting complex information in an accessible format through structured tables and diagrams.

Chemical Identity and Physicochemical Properties

This compound is the trimethyl ester of phosphonoformic acid. Its unique structure, combining a phosphonate and a carboxylate ester, makes it a valuable reagent in synthetic chemistry.

Identifiers and Synonyms

The compound is registered under the following identifiers:

It is also known by several synonyms in commercial and academic literature:

-

Methyl (dimethoxyphosphoryl)formate[1]

-

Dimethyl methoxycarbonylphosphonate[1]

-

Phosphonoformic acid trimethyl ester[2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉O₅P | [1][2] |

| Molecular Weight | 168.09 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | Inferred from typical properties |

| Boiling Point | 50-52 °C at 0.02 mm Hg | [2][3] |

| Density | 1.254 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.423 | [2][3] |

| Flash Point | >110 °C (>230 °F) | [2][3] |

Synthesis of this compound

The synthesis of phosphonate esters like this compound is most commonly achieved via the Michaelis-Arbuzov reaction. This reaction provides a reliable and high-yield pathway for forming a carbon-phosphorus bond. The general workflow involves the reaction of a trialkyl phosphite with a suitable alkyl halide.

Synthetic Workflow: Michaelis-Arbuzov Reaction

The synthesis of this compound typically proceeds by reacting trimethyl phosphite with methyl chloroformate. The nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbonyl carbon of the chloroformate, followed by the rearrangement of the intermediate to form the stable P=O bond, yielding the desired product and methyl chloride as a byproduct.

Caption: Foscarnet inhibits viral DNA polymerase by blocking the pyrophosphate site.

Conclusion

This compound is a compound of significant interest due to its indispensable role as a synthetic intermediate for the antiviral drug Foscarnet. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its well-defined chemical properties make it a reliable reagent for pharmaceutical manufacturing. Understanding its properties and the mechanism of its active derivative is crucial for researchers in antiviral drug development and for chemists involved in the synthesis of organophosphorus compounds.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US5072032A - Preparation and use of thiophosphonates and thio-analogues of phosphonoformic acid.

-

Wikipedia. (n.d.). Foscarnet. Retrieved from [Link]

-

Oberg, B. (1989). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Pharmacology & Therapeutics, 40(2), 213–285. Retrieved from [Link]

-

PubMed. (n.d.). Antiviral activity of phosphonoformate on rotavirus transcription and replication. Retrieved from [Link]

-

Oberg, B. (1982). Antiviral effects of phosphonoformate (PFA, foscarnet sodium). Pharmacology & Therapeutics, 19(3), 387-415. Retrieved from [Link]

-

PubMed. (n.d.). Phosphonoformate: a minimal transition state analogue inhibitor of the fosfomycin resistance protein, FosA. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5927-18-4,Trimethyl phosphonoacetate. Retrieved from [Link]

-

PMC. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]

-

PubChem. (n.d.). Foscarnet Sodium. National Center for Biotechnology Information. Retrieved from [Link]

-

Stridh, S. (1983). Mode of Interference of Trisodium Phosphonoformate (INN: Foscarnet Sodium), With Influenza Virus mRNA Synthesis. Archives of Virology, 76(3), 233-242. Retrieved from [Link]

-

PubChem. (n.d.). Foscarnet. National Center for Biotechnology Information. Retrieved from [Link]

-

O'Gorman, M. R., et al. (1990). Successful treatment with trisodium phosphonoformate for primary cytomegalovirus infection after heart transplantation. The Journal of Heart Transplantation, 9(4), 470-472. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of Trimethyl Phosphonoformate (NMR, IR)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of trimethyl phosphonoformate, a compound of interest in drug development and chemical research. In the absence of publicly available experimental spectra, this guide leverages predictive methodologies and comparative data from analogous structures to provide a robust framework for its characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical protocols for the spectroscopic analysis of this organophosphorus compound.

Introduction: The Significance of this compound

This compound, with the chemical formula C4H9O5P, is an organophosphorus compound with potential applications in medicinal chemistry and as a synthetic intermediate. Its structural elucidation and purity assessment are critical for its application in any field, particularly in drug development where stringent characterization is paramount. Spectroscopic techniques such as NMR and IR are indispensable tools for providing detailed information about its molecular structure and purity.

This guide will delve into the theoretical underpinnings and practical application of ¹H, ¹³C, and ³¹P NMR, as well as IR spectroscopy for the comprehensive analysis of this compound. By understanding its unique spectral signature, researchers can confidently identify and quantify this molecule, ensuring the integrity of their scientific investigations.

Molecular Structure and Spectroscopic Correlations

The structure of this compound, methyl dimethoxyphosphorylformate, is key to understanding its spectroscopic properties. The molecule contains several distinct functional groups that will give rise to characteristic signals in its NMR and IR spectra.

Caption: A simplified workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principles of IR Spectroscopy for Organophosphorus Compounds

The IR spectrum of this compound is expected to show characteristic absorption bands for the P=O, P-O-C, C=O, and C-O functional groups. The position and intensity of these bands can provide significant structural information. For instance, the P=O stretching vibration is typically a strong and sharp band, making it a key diagnostic peak.

Expected IR Absorption Frequencies

Based on the analysis of similar organophosphorus compounds, the following table summarizes the expected characteristic IR absorption bands for this compound.

Table 4: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkoxy) | 2950 - 2850 | Medium |

| C=O stretch (ester) | 1730 - 1750 | Strong |

| P=O stretch | 1250 - 1300 | Strong |

| P-O-C stretch | 1020 - 1050 | Strong |

| C-O stretch (ester) | 1150 - 1250 | Strong |

Experimental Protocol for IR Analysis

Sample Preparation (ATR-FTIR): Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples with minimal preparation. [1]1. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. 2. Place a small drop of neat this compound directly onto the center of the ATR crystal. 3. Acquire the IR spectrum. 4. After analysis, clean the crystal thoroughly with a solvent to remove any residual sample.

Caption: A simplified workflow for ATR-FTIR analysis.

Integrated Spectroscopic Analysis and Interpretation

A comprehensive understanding of this compound's structure is achieved by integrating the data from NMR and IR spectroscopy.

-

¹H NMR: The presence of a doublet for the P-O-CH₃ protons confirms the coupling to the phosphorus atom, providing direct evidence for the phosphonate moiety. The singlet for the C(=O)-O-CH₃ protons indicates their distinct chemical environment.

-

¹³C NMR: The downfield signal for the carbonyl carbon, split into a doublet by the phosphorus atom, is a key identifier. The doublet for the P-O-CH₃ carbons further confirms the structure.

-

³¹P NMR: A single peak in the expected region for a phosphonate ester confirms the phosphorus environment.

-

IR Spectroscopy: The strong absorption bands for the C=O and P=O stretches are highly characteristic and provide rapid confirmation of these key functional groups.

By combining these techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Conclusion

This technical guide has outlined the fundamental principles and practical approaches for the spectroscopic analysis of this compound using NMR and IR techniques. While experimental data is not yet widely available, the predictive and comparative data presented here offer a solid foundation for researchers to identify and characterize this important molecule. The detailed protocols and expected spectral data will serve as a valuable resource for scientists and professionals in ensuring the quality and integrity of their work with this compound.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0259237). Retrieved from [Link]

-

PubChem. (n.d.). Foscarnet. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 31P - NMR Facility. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

- Zahour, A., et al. (2008). Theoretical predictions of 31p NMR chemical shift threshold of trimethylphosphine oxide absorbed on solid acid catalysts. The Journal of Physical Chemistry B, 112(15), 4496-4505.

- Herden, V., et al. (2023). an open-access 31P nuclear magnetic resonance database and data-driven prediction of 31P NMR shifts.

- Lee, S., et al. (2014). NMR spectrum of trimethyl phosphate in one shot. Journal of the Korean Physical Society, 65(11), 1879-1883.

-

ResearchGate. (n.d.). Theoretical Predictions of 31 P NMR Chemical Shift Threshold of Trimethylphosphine Oxide Absorbed on Solid Acid Catalysts. Retrieved from [Link]

-

NIST. (n.d.). Phosphoric acid, trimethyl ester. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Trimethyl Phosphate - bmse000774 - Data. Retrieved from [Link]

- Bondon, A., et al. (1986). 31P chemical shifts as structural probes for heme environments. 31P-NMR study of the binding of trimethyl phosphine to various hemoglobins and myoglobins. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 872(1-2), 163-166.

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

PubChem. (n.d.). Trimethyl phosphonoacetate. Retrieved from [Link]

-

University of Alberta. (n.d.). CASPRE - 13 C NMR Predictor. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared spectroscopy spectra of trimethyl phosphate.... Retrieved from [Link]

-

Defense Technical Information Center. (2021). DFT-Calculated IR Absorption Spectra for PFAS Molecules (II). Retrieved from [Link]

-

ResearchGate. (n.d.). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). Trimethylphosphine. Retrieved from [Link]

-

SpectraBase. (n.d.). Trimethyl phosphonoacetate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental IR frequencies, IR frequencies calculated with the different models and mode description. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906). Retrieved from [Link]

-

NIST. (n.d.). Trimethyl phosphonoacetate. Retrieved from [Link]

-

NIST. (n.d.). Phosphoric acid, trimethyl ester. Retrieved from [Link]

-

NIST. (n.d.). Phosphoric acid, trimethyl ester. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). IR - Sadtler Phosphorus Compounds. Retrieved from [Link]

-

31P NMR Chemical Shift of Phosphorous Compounds. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

-

MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll IR Spectral Library Collection. Retrieved from [Link]

-

NICODOM Ltd. (n.d.). IS NIR Spectra. Retrieved from [Link]

-

PubMed. (n.d.). Solid-state NMR and IR for the analysis of pharmaceutical solids: polymorphs of fosinopril sodium. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Cardiff University. (2023). A Critical Assessment on Calculating Vibrational Spectra in Nanostructured Materials. Retrieved from [Link]

Sources

A Theoretical and Computational Guide to Trimethyl Phosphonoformate: From Molecular Structure to Drug Discovery Applications

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of trimethyl phosphonoformate (TMPF). While direct computational studies on TMPF are not extensively available in public literature, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to conduct such analyses. By leveraging established computational techniques and drawing parallels with structurally similar organophosphorus compounds, this guide outlines the essential steps for characterizing the molecular properties, reactivity, and potential therapeutic applications of TMPF. We will delve into the foundational principles of quantum chemical calculations, detail experimental protocols for spectroscopic analysis, and present a framework for virtual screening and molecular docking in the context of drug discovery.

Introduction: The Significance of this compound and its Analogs

Phosphonoformate and its derivatives are a class of compounds with significant therapeutic interest, most notably for their antiviral properties. The parent compound, phosphonoformic acid (foscarnet), is an established antiviral agent.[1][2][3][4] this compound (TMPF), as the trimethyl ester of this acid, represents a key chemical entity for derivatization and prodrug strategies aimed at improving bioavailability and therapeutic efficacy.[1] Understanding the fundamental molecular and electronic properties of TMPF through theoretical and computational methods is paramount for the rational design of novel antiviral agents and other therapeutic molecules.

This guide will provide the theoretical framework and practical computational workflows to investigate:

-

Molecular Structure and Conformational Landscape: Determining the most stable three-dimensional structure of TMPF.

-

Vibrational Signature: Predicting and interpreting the infrared and Raman spectra for experimental validation.

-

Electronic Properties and Reactivity: Analyzing the molecular orbitals and electrostatic potential to understand its chemical behavior.

-

Potential as a Therapeutic Agent: Outlining a workflow for molecular docking studies to explore its interaction with biological targets.

Theoretical Foundations and Computational Methodologies

The cornerstone of modern computational chemistry lies in the principles of quantum mechanics. For a molecule of the size and complexity of this compound, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost.[5][6][7]

Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule by focusing on the electron density rather than the complex many-electron wavefunction. The choice of the functional and basis set is critical for obtaining reliable results.

-

Functionals: Hybrid functionals, such as B3LYP, are widely used and have demonstrated good performance for a broad range of organic molecules.[5]

-

Basis Sets: Pople-style basis sets, like 6-31G(d,p) or the more flexible 6-311+G(d,p), are appropriate for geometry optimization and vibrational frequency calculations of organophosphorus compounds.

The following diagram illustrates the typical workflow for a DFT-based investigation of a molecule like TMPF.

Caption: A generalized workflow for the computational analysis of this compound using Density Functional Theory.

In-Depth Computational Analysis of this compound: A Practical Guide

This section outlines the step-by-step protocols for conducting a comprehensive computational study of TMPF.

Part 1: Molecular Structure and Conformational Analysis

The first step in any computational study is to determine the most stable 3D structure of the molecule.

-

Input Structure: Obtain the initial 3D coordinates of this compound. The PubChem database is a reliable source for this (CID 451443).

-

Computational Method: Employ a DFT method, for instance, B3LYP with the 6-31G(d,p) basis set.

-

Optimization Algorithm: Use a gradient-based optimization algorithm to find the stationary point on the potential energy surface corresponding to the minimum energy.

-

Convergence Criteria: Ensure that the forces on the atoms and the change in energy between optimization steps fall below predefined thresholds to guarantee a true minimum has been reached.

While specific experimental data for TMPF is scarce, we can predict its key bond lengths and angles. For comparison, theoretical data for the analogous molecule, trimethyl phosphate (TMP), is presented below. A similar table should be generated for TMPF upon calculation.

| Parameter | Bond/Angle | Calculated Value (TMP, MP2/6-31G**) |

| Bond Length | P=O | 1.47 Å |

| P-O | 1.58 Å | |

| C-O | 1.45 Å | |

| Bond Angle | O=P-O | 115.8° |

| P-O-C | 118.9° |

Part 2: Vibrational Spectroscopy

Vibrational spectroscopy provides a fingerprint of a molecule. Calculating the vibrational frequencies allows for the interpretation of experimental infrared (IR) and Raman spectra.

-

Prerequisite: A fully optimized molecular geometry.

-

Calculation Type: Perform a frequency calculation at the same level of theory used for the geometry optimization.

-

Output Analysis:

-

Confirmation of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Vibrational Modes: The output will list the vibrational frequencies and their corresponding atomic motions (e.g., stretching, bending).

-

IR and Raman Intensities: The calculation will also provide the intensities of the IR and Raman active modes.

-

| Vibrational Mode (Trimethyl Phosphate) | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| P=O stretch | 1295 | 1302 |

| P-O-C symmetric stretch | 1040 | 1045 |

| CH₃ rock | 1185 | 1190 |

This comparison for an analogous molecule builds confidence in the predictive power of the chosen computational method for TMPF.

Part 3: Electronic Structure and Reactivity

Understanding the electronic properties of TMPF is crucial for predicting its reactivity and potential interactions with biological targets.

-

Prerequisite: A converged DFT calculation from the geometry optimization.

-

Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is an indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron density surface. This reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

The following diagram illustrates the conceptual representation of HOMO, LUMO, and the MEP for a generic phosphonate.

Caption: Conceptual diagram of Frontier Molecular Orbitals and Molecular Electrostatic Potential.

Application in Drug Development: A Virtual Screening Protocol

The antiviral activity of phosphonoformate derivatives stems from their ability to inhibit viral DNA polymerases.[1][2] Molecular docking can be used to predict the binding affinity and orientation of TMPF within the active site of these enzymes.

Experimental Protocol: Molecular Docking

-

Target Selection: Obtain the crystal structure of a relevant viral DNA polymerase from the Protein Data Bank (PDB).

-

Ligand Preparation: Use the DFT-optimized structure of TMPF.

-

Receptor Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of TMPF in the enzyme's active site.

-

Analysis: Analyze the predicted binding modes and scoring functions to identify the most favorable interactions.

The following diagram outlines the molecular docking workflow.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phosphoric acid, trimethyl ester [webbook.nist.gov]

- 3. Surface-enhanced Raman spectroscopy studies of organophosphorous model molecules and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computer-guided discovery of epigenetics drugs: molecular modeling and identification of inhibitors of DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphoric acid, trimethyl ester [webbook.nist.gov]

- 7. Investigation of Phosphonic Acids Based on Raman and Surface-Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Bioactive Landscape of Phosphonoformates: A Technical Guide to Screening and Discovery

Foreword: The Enduring Potential of a Classic Scaffold

The phosphonoformate scaffold, exemplified by the archetypal antiviral agent Foscarnet, represents a cornerstone in medicinal chemistry. Its elegant mimicry of the pyrophosphate moiety allows for potent and selective inhibition of viral polymerases, a mechanism that has proven clinically effective against herpesviruses and human immunodeficiency virus (HIV).[1][2][3][4] However, the therapeutic potential of phosphonoformate derivatives extends far beyond this initial success. With a resurgence in the exploration of phosphonate-containing compounds, researchers are uncovering novel activities spanning antiviral, anticancer, and antibacterial domains.[5][6][7][8] This guide provides a comprehensive framework for the systematic biological activity screening of phosphonoformate derivatives, moving from foundational principles to detailed, field-proven experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to unlock the full therapeutic promise of this versatile chemical class.

Section 1: The Mechanistic Underpinning – A Tale of Pyrophosphate Mimicry

At the heart of the biological activity of phosphonoformates lies their structural resemblance to pyrophosphate. This allows them to competitively inhibit the pyrophosphate binding site on various enzymes, most notably viral DNA and RNA polymerases.[1][3][4][9] This targeted inhibition disrupts the nucleic acid elongation process, thereby halting viral replication.[2][4] A key advantage of this direct enzymatic inhibition is that it often circumvents the need for intracellular activation by viral or cellular kinases, a common requirement for many nucleoside analogue antivirals.[3][4] This intrinsic activity makes them effective against viral strains that have developed resistance to other drug classes.

Figure 2: A generalized screening cascade for phosphonoformate derivatives.

Primary Screening: Casting a Wide Net for Antiviral Activity

The initial screen should be designed for high-throughput capacity to rapidly assess a large number of compounds. For antiviral activity, cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE) are a common and effective starting point.

Protocol: Cytopathic Effect (CPE) Inhibition Assay

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) at a density that will result in a confluent monolayer after 24 hours of incubation.

-